LogP Advantage vs. 4,6-Dinitroindazole
The introduction of a bromine atom at position 3 raises the predicted octanol–water partition coefficient (LogP) of 3-Bromo-4,6-dinitro (1H)indazole to 2.80, compared to a LogP of 1.73 for the non-brominated analog 4,6-dinitroindazole (CAS 62969-01-1), both calculated using the same ACD/Labs algorithm . This difference of approximately 1.07 log units translates to roughly an order-of-magnitude higher theoretical lipophilicity.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.80 |
| Comparator Or Baseline | 4,6-Dinitroindazole (CAS 62969-01-1) – LogP = 1.73 |
| Quantified Difference | ΔLogP ≈ +1.07 (target compound more lipophilic by approximately one order of magnitude) |
| Conditions | ACD/Labs predicted LogP (source: ChemSrc data sheets for each compound) |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays, making 3-Bromo-4,6-dinitro (1H)indazole a potentially superior starting point for medicinal chemistry programs targeting intracellular enzymes.
